(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one
Description
The compound (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one belongs to the thieno-thiopyranone class, characterized by a fused thiophene-thiopyranone core and a Z-configuration benzylidene substituent. The 3-bromophenyl group at the methylidene position introduces steric bulk and electronic effects, influencing reactivity and physicochemical properties. Characterization typically involves FT-IR, NMR (1H and 13C), and mass spectrometry .
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWTEZXHITEDD-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Br)C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)Br)/C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and sulfur-containing reagents.
Introduction of the Bromophenylmethylidene Group: This step involves the condensation of the thieno[2,3-b]thiopyran core with a bromophenyl aldehyde under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Reduction of the Exocyclic Double Bond
The (5Z)-configured double bond undergoes catalytic hydrogenation under mild conditions (H₂, Pd/C in ethanol at 25°C), yielding the saturated derivative 5-[(3-bromophenyl)methyl]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one . The stereochemistry of the starting material does not affect the final product due to complete saturation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C, EtOH, RT | Saturated thiopyranone | 85–92% |
Nucleophilic Aromatic Substitution at the Bromine Site
The electron-deficient 3-bromophenyl group facilitates nucleophilic substitution. Reactions with amines (e.g., piperidine) under Buchwald–Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) produce aryl amine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Piperidine, Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | 3-(Piperidin-1-yl)phenyl derivative | 78% |
Oxidation of the Thiopyran Sulfur Atom
The sulfur atom in the thiopyran ring is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively forms the sulfoxide, while excess oxidant (H₂O₂, AcOH, 60°C) yields the sulfone .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxidation | mCPBA (1 equiv), CH₂Cl₂, 0°C | Sulfoxide derivative | 65% | |
| Sulfonation | 30% H₂O₂, AcOH, 60°C | Sulfone derivative | 88% |
Ketone Functionalization
The thiopyranone carbonyl group participates in nucleophilic additions. Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, reflux) forms the oxime derivative, whereas NaBH₄ reduces the ketone to a secondary alcohol.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, EtOH, Δ | Oxime | 70% | |
| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 63% |
Cycloaddition Reactions
The conjugated diene system in the thiopyran ring engages in Diels-Alder reactions. With maleic anhydride (toluene, 110°C), it forms a bicyclic adduct, though yields are moderate due to steric hindrance from the fused thiophene .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic lactone | 45% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the exocyclic double bond, producing a dimeric structure. This reaction is stereospecific and proceeds with retention of the Z-configuration .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photodimerization | UV (254 nm), CH₃CN, 12 h | Dimer | 52% |
Key Mechanistic Insights
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Bromine substitution : The 3-bromo group’s position directs electrophiles to the para position, enhancing coupling efficiency .
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Sulfur oxidation : The thiopyran sulfur oxidizes preferentially over the thiophene sulfur due to reduced aromatic stabilization .
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Steric effects : Bulkiness of the (3-bromophenyl) group limits reactivity at the thiopyranone carbonyl.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one:
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Anticancer Activity :
- Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that it significantly reduced the viability of breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions :
- Cyclization Techniques :
Industrial Applications
Beyond its biological significance, this compound has potential applications in various industries:
-
Pharmaceutical Development :
- Given its biological activities, this compound could serve as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases.
-
Agricultural Chemicals :
- The antimicrobial properties suggest potential use as a pesticide or fungicide in agricultural applications.
Case Studies
Several case studies have been documented regarding the applications of this compound:
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting Cellular Membranes: Leading to cell death or altered cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the methylidene group significantly impacts melting points, solubility, and stability. Key analogs include:
Key Observations :
Spectroscopic Characterization
- FT-IR: Thiopyranone carbonyl stretches typically appear near 1670–1700 cm⁻¹, while thioxo groups (C=S) in thiazolidinones absorb at ~1200 cm⁻¹ . Bromine substitution may slightly shift these bands due to inductive effects.
- NMR : The 3-bromophenyl group introduces distinct deshielding in 1H NMR (aromatic protons near 7.2–7.8 ppm) and 13C NMR (C-Br at ~120–130 ppm). This contrasts with fluorine-substituted analogs, which show splitting patterns due to F coupling .
- Mass Spectrometry : The molecular ion peak for the target compound (C14H9BrOS2, M.W. 345.25) would differ from analogs like the difluorophenyl variant (C14H8F2OS2, M.W. 302.34) .
Key Insights :
- Microwave Synthesis : Offers faster reaction times (25 minutes vs. 24 hours) and higher yields (75% for 5l ), making it advantageous for scale-up.
- Claisen-Schmidt Condensation : Widely used for benzylidene derivatives; applicable to the target compound with 3-bromobenzaldehyde as a starting material .
Biological Activity
The compound (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a member of the thienopyran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of thienopyrans typically involves the condensation of thiophenols with various carbonyl compounds. In the case of this compound, the synthetic pathway often includes the use of polyphosphoric acid or other acidic catalysts to facilitate the formation of the thienopyran ring structure. The resulting compound exhibits a unique combination of bromine substitution and a methylidene group that may influence its biological properties.
Antimicrobial Activity
Thieno[2,3-b]thiophenes and their derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. Specifically:
- Pseudomonas aeruginosa : Compounds within this class demonstrated high efficacy against this pathogen.
- Escherichia coli : Similar compounds showed excellent activity compared to reference drugs like sulfadiazine .
Antitumor Activity
The antitumor potential of thienopyran derivatives has been extensively studied. The National Cancer Institute (NCI) has evaluated several related compounds against different cancer cell lines:
- MCF-7 (breast cancer) : The log10GI50 values for related compounds were found to be around -4.50 to -5.36, indicating significant growth inhibition.
- NCI-H460 (lung cancer) : Similar inhibitory effects were observed in this cell line with log10GI50 values reflecting potent antitumor activity .
Anti-inflammatory and Analgesic Properties
Research has indicated that thieno[2,3-b]thiophenes possess anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways. Such properties make these compounds potential candidates for treating inflammatory diseases and pain management .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thienopyran derivatives:
- Antimicrobial Screening : A study reported that certain thienopyran derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Antitumor Efficacy : In vitro assays demonstrated that specific derivatives could inhibit the proliferation of cancer cells across multiple lines, with some achieving an IC50 value as low as 0.42 μM in specific assays targeting eEF-2K in breast cancer cells .
Data Summary
Q & A
Q. How to reconcile conflicting DFT calculations and experimental NMR data for this compound?
- Methodological Answer :
- Basis set optimization : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ results to match experimental shifts .
- Solvent corrections : Include PCM models for DMSO or CDCl₃ in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
